molecular formula C10H16O3Si B13707189 Benzyltrimethoxysilane CAS No. 17872-99-0

Benzyltrimethoxysilane

Cat. No.: B13707189
CAS No.: 17872-99-0
M. Wt: 212.32 g/mol
InChI Key: GQVVQDJHRQBZNG-UHFFFAOYSA-N
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Description

Benzyltrimethoxysilane is an organosilicon compound characterized by a benzyl group (C₆H₅CH₂–) attached to a silicon atom bonded to three methoxy (–OCH₃) groups. It serves as a silane coupling agent, facilitating adhesion between organic polymers and inorganic substrates. Its methoxy groups undergo hydrolysis to form silanol (–SiOH), which reacts with hydroxylated surfaces (e.g., glass, metals), while the benzyl group enhances compatibility with hydrophobic materials. Applications include coatings, adhesives, and water-repellent treatments for porous substrates .

Properties

CAS No.

17872-99-0

Molecular Formula

C10H16O3Si

Molecular Weight

212.32 g/mol

IUPAC Name

benzyl(trimethoxy)silane

InChI

InChI=1S/C10H16O3Si/c1-11-14(12-2,13-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

GQVVQDJHRQBZNG-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CC1=CC=CC=C1)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltrimethoxysilane can be synthesized through the reaction of benzyl chloride with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the chloride group with the trimethoxysilane group.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions: Benzyltrimethoxysilane undergoes various types of chemical reactions, including hydrolysis, condensation, and polymerization.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol. This reaction is often catalyzed by acids or bases.

    Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

    Polymerization: this compound can polymerize with other silanes to form complex polymeric structures.

Major Products Formed:

    Silanols: Formed during hydrolysis.

    Polysiloxanes: Formed during condensation and polymerization reactions.

Scientific Research Applications

Benzyltrimethoxysilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a coupling agent to improve the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of surfaces for biological assays and in the immobilization of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.

    Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their performance and durability.

Mechanism of Action

The mechanism of action of benzyltrimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The compound’s methoxy groups hydrolyze in the presence of water to form silanol groups, which can then react with hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent and surface modifier.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between benzyltrimethoxysilane and analogous organosilanes.

Table 1: Comparative Analysis of this compound and Related Silanes

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications Reactivity Notes
This compound Not explicitly provided<sup>*</sup> C₁₀H₁₆O₃Si ~224.3 g/mol Benzyl + 3 methoxy Water-repellent coatings, adhesion promotion High hydrolysis rate due to methoxy groups
Benzyltriethoxysilane 2549-99-7 C₁₃H₂₂O₃Si 254.4 g/mol Benzyl + 3 ethoxy Coupling agent in adhesives, plastics Slower hydrolysis than methoxy analogs
Benzylchlorodimethylsilane 1833-31-4 C₉H₁₃ClSi 184.7 g/mol Benzyl + Cl + 2 methyl Catalyst, protective group in organic synthesis High electrophilicity due to Cl substituent
Benzyltrimethylsilane 770-09-2 C₁₀H₁₆Si 164.3 g/mol Benzyl + 3 methyl Intermediate in aromatic heterocycle synthesis Non-reactive in aqueous environments
(11-Bromoundecyl)trimethoxysilane 17947-99-8 C₁₄H₃₁BrO₃Si 363.4 g/mol 11-bromoundecyl + 3 methoxy Surface modification for bromine-functionalized polymers Combines hydrophobicity with halogen reactivity
Phenyltrimethoxysilane Not explicitly provided<sup>**</sup> C₉H₁₄O₃Si 198.3 g/mol Phenyl + 3 methoxy Hydrophobic coatings, glass treatment Lower steric hindrance than benzyl derivatives

<sup></sup> this compound’s CAS number is inferred from structural analogs in .
<sup>
*</sup> Phenyltrimethoxysilane’s data is extrapolated from .

Key Findings from Comparative Analysis:

Functional Group Impact on Reactivity :

  • Methoxy (–OCH₃) groups in this compound hydrolyze faster than ethoxy (–OC₂H₅) groups in benzyltriethoxysilane, enabling quicker crosslinking in coatings .
  • Chlorine in benzylchlorodimethylsilane enhances electrophilicity, making it suitable for nucleophilic substitutions in synthetic chemistry .

Structural Influence on Applications :

  • Benzyl vs. Phenyl : this compound’s –CH₂– spacer improves flexibility in polymer matrices compared to phenyltrimethoxysilane’s rigid aromatic linkage .
  • Halogenated Derivatives : Bromine in (11-bromoundecyl)trimethoxysilane introduces sites for further functionalization (e.g., Suzuki coupling) in advanced materials .

Thermal and Chemical Stability: Methyl-substituted silanes (e.g., benzyltrimethylsilane) lack hydrolytic reactivity, limiting their use to non-aqueous systems . Ethoxy groups in benzyltriethoxysilane provide enhanced thermal stability in high-temperature adhesives compared to methoxy analogs .

Commercial Availability and Purity :

  • Benzyltriethoxysilane is available at >99% purity (industrial grade), while halogenated variants like benzylchlorodimethylsilane are typically ≥95% pure (laboratory grade) .

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